2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid
Overview
Description
“2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H7ClN4O2S . It has a molecular weight of 270.70 g/mol . The compound is also known by other names such as “5-Thiazolecarboxylic acid, 2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-” and “2-[(6-chloro-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxylic acid” among others .
Molecular Structure Analysis
The InChI code for the compound is "InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)" . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .Physical And Chemical Properties Analysis
The compound has a computed exact mass of 269.9978243 g/mol and a monoisotopic mass of 269.9978243 g/mol . It has a rotatable bond count of 3 .Scientific Research Applications
Synthesis of Anticancer Agents : A study by Lombardo et al. (2004) discovered a compound, N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a potent Src/Abl kinase inhibitor showing excellent antiproliferative activity against hematological and solid tumor cell lines. This compound was effective in a K562 xenograft model of chronic myelogenous leukemia (CML), showing complete tumor regressions with low toxicity at multiple dose levels (Lombardo et al., 2004).
Hypoglycemic Agents : Song et al. (2011) synthesized a series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, identifying ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate as a potent dual-acting hypoglycemic agent activating both glucokinase (GK) and PPARγ. This compound demonstrated significant efficacy in reducing glucose levels in normal mice after oral glucose loading (Song et al., 2011).
Antimicrobial Activity : Patel and Shaikh (2010) worked on the synthesis of 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, demonstrating potential antimicrobial activities. These compounds were evaluated against various bacterial and fungal species, showing activities comparable with standard drugs (Patel & Shaikh, 2010).
Antihypertensive Agents : Abdel-Wahab et al. (2008) synthesized compounds based on methyl 2-(thiazol-2-ylcarbamoyl)acetate, including derivatives with antihypertensive α-blocking activity. These compounds displayed good antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDNDFKYFKQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735198 | |
Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid | |
CAS RN |
1251716-89-8 | |
Record name | 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251716-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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